L-796449 - 194608-80-5

L-796449

Catalog Number: EVT-272064
CAS Number: 194608-80-5
Molecular Formula: C28H27ClO4S
Molecular Weight: 495.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-796449 is a PPAR-gamma agonist.
Source and Classification

L-796449 is identified by its chemical structure as 3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid. It is classified as a PPARγ agonist, which plays a crucial role in regulating metabolism and inflammation. The compound has been studied extensively for its potential therapeutic effects in neuroprotection and metabolic disorders .

Synthesis Analysis

The synthesis of L-796449 involves several steps that include the formation of key intermediates. A detailed synthesis pathway typically includes:

  1. Formation of Intermediates: Initial reactions lead to the generation of chlorinated phenolic compounds.
  2. Reactions Under Specific Conditions: These intermediates undergo further reactions, often requiring controlled temperatures and pH levels to ensure optimal yields.
  3. Final Product Isolation: The final product is purified through crystallization or chromatography techniques.

Specific technical parameters such as reaction times, temperatures, and solvent systems are critical for achieving high purity and yield of L-796449 .

Molecular Structure Analysis

L-796449 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Key features include:

  • Chlorine Atom: Enhances lipophilicity and biological activity.
  • Benzofuran Moiety: Provides structural stability and contributes to receptor binding.
  • Acetic Acid Group: Essential for interaction with PPARγ.

The molecular formula of L-796449 is C₁₈H₁₈ClO₃S, with a molecular weight of approximately 353.85 g/mol. The three-dimensional conformation of the molecule allows for effective binding to the PPARγ receptor, facilitating its agonistic action .

Chemical Reactions Analysis

L-796449 participates in various chemical reactions primarily related to its interaction with biological targets:

  1. Binding to PPARγ: L-796449 binds to the PPARγ receptor, leading to conformational changes that activate downstream signaling pathways.
  2. Reactive Oxygen Species Generation: The compound has been shown to increase the synthesis of reactive oxygen species in response to inflammatory stimuli, which may play a role in its neuroprotective effects .
  3. Metabolic Pathways Modulation: By activating PPARγ, L-796449 influences lipid metabolism and glucose homeostasis.

These reactions underscore the compound's potential therapeutic roles in metabolic syndromes and neuroprotection .

Mechanism of Action

The mechanism of action of L-796449 primarily involves its role as an agonist of PPARγ:

  1. Receptor Activation: Upon binding to PPARγ, L-796449 induces a conformational change that promotes the recruitment of coactivators.
  2. Gene Expression Modulation: This activation results in altered expression of genes involved in lipid metabolism, inflammation, and cell survival.
  3. Neuroprotection: In models of ischemic injury, L-796449 has demonstrated the ability to reduce neuronal cell death by mitigating oxidative stress and inflammation through its action on PPARγ signaling pathways .
Physical and Chemical Properties Analysis

L-796449 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

The melting point and specific optical rotation may vary based on purity but are essential parameters for characterization during synthesis .

Applications

L-796449 has several significant scientific applications:

  1. Neuroprotection Research: Investigated for its potential to protect neurons from damage due to oxidative stress and excitotoxicity.
  2. Metabolic Disorders: Explored for therapeutic use in conditions like obesity and type 2 diabetes due to its effects on lipid metabolism.
  3. Inflammation Studies: Used in research focused on inflammatory diseases where PPARγ modulation may provide therapeutic benefits.

Research continues into the broader implications of L-796449 in various fields, including pharmacology and toxicology .

Introduction to L-796449: Pharmacological Context and Research Significance

Role of PPAR Modulators in Metabolic Syndrome and Dyslipidemia

Peroxisome proliferator-activated receptors (PPARs) constitute a nuclear receptor subfamily with three isoforms: PPARα (regulating lipid oxidation), PPARγ (controlling adipogenesis and insulin sensitivity), and PPARδ (modulating fatty acid metabolism). Dysregulation of these receptors underlies metabolic syndrome pathologies, including insulin resistance, dyslipidemia, and adipose tissue dysfunction [1] [6]. PPARγ activation specifically enhances adipocyte differentiation and promotes lipid sequestration in adipose tissue, reducing lipotoxicity in muscle and liver—a mechanism crucial for improving insulin sensitivity [4].

L-796449 demonstrated robust in vivo efficacy in diabetic (db/db) mouse models, significantly reducing hyperglycemia and hypertriglyceridemia through selective PPARγ activation [1] [5]. Unlike PPARα agonists (e.g., fibrates) that primarily lower triglycerides or PPARδ agonists that show minimal glucose effects, L-796449 addressed both parameters, confirming PPARγ's centrality in glucolipid homeostasis [1]. This pharmacological profile established non-TZD PPARγ agonists like L-796449 as valuable tools for investigating metabolic syndrome pathophysiology without confounding TZD-related safety concerns that plagued early drug development [6].

Structural Analogs and Historical Development of Thiazolidinedione Derivatives

L-796449 belongs to a benzofuran-containing chemical class distinct from classical TZDs like rosiglitazone and pioglitazone. Its structure features a 3-phenyl-7-propylbenzofuran core linked via propylsulfanyl to a chloro-phenylacetate moiety, conferring unique binding properties to the PPARγ ligand-binding domain (LBD) [2] [5]. Key physicochemical characteristics include:

Table 1: Physicochemical Profile of L-796449

PropertyValue
Molecular FormulaC₂₈H₂₇ClO₄S
Molecular Weight494.13 g/mol
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds11
Topological Polar Surface Area84.97 Ų
XLogP7.99
Lipinski's Rule Violations2 (MW>500, XLogP>5)

The structural departure from TZDs is significant: while TZDs contain the eponymous thiazolidinedione heterocycle that coordinates with PPARγ's Ser289, His323, and Tyr473, L-796449 utilizes its benzofuran oxygen and carboxylate group for key interactions [5] [8]. This divergence likely underpins its differentiated pharmacological profile. The compound's high lipophilicity (XLogP=7.99) suggests significant membrane permeability but may limit aqueous solubility—a common challenge among PPAR ligands addressed through sodium salt formulation (MedKoo Cat#532094) for experimental studies [2] [5].

Historically, L-796449 emerged during efforts to mitigate TZD-associated hepatotoxicity (e.g., troglitazone withdrawal) and weight gain. Its development represented a strategic shift toward non-TZD scaffolds that retained insulin-sensitizing efficacy without the Rosiglitazone-related cardiovascular risks that later emerged [6]. Medicinal chemistry optimization focused on maintaining PPARγ binding while eliminating structural motifs linked to idiosyncratic toxicity, positioning benzofuran derivatives as a viable alternative chemotype [5].

Mechanistic Differentiation from Dual PPARα/γ Agonists

L-796449 exhibits >100-fold selectivity for PPARγ over PPARα and PPARδ in vitro, distinguishing it from dual or pan-PPAR agonists [1] [5]. This selectivity was mechanistically validated through:

  • Radioligand Binding & Transactivation Assays: Competitive binding assays confirmed nanomolar affinity for PPARγ (Kd undisclosed) with minimal displacement at PPARα/δ. In transient transactivation systems, L-796449 activated PPARγ-dependent reporter genes but not PPARα/δ-responsive constructs [1].
  • Coactivator Recruitment: Protease protection assays revealed ligand-induced conformational changes specific to PPARγ, facilitating recruitment of the CREB-binding protein (CBP) coactivator—a step indispensable for transcriptional activity [1].
  • Adipocyte Differentiation Studies: Unlike PPARδ agonists (e.g., seladelpar) or PPARα activators (e.g., fibrates), L-796449 potently induced 3T3-L1 preadipocyte differentiation—a PPARγ-specific effect [1] [4].

Table 2: Functional Selectivity Profile in Preclinical Models

ParameterL-796449 (PPARγ)PPARα AgonistPPARδ Agonist
Adipocyte Differentiation+++--
Glucose Reduction (db/db)+++±-
Triglyceride Reduction+++++-
Hepatic Lipid Oxidation-+++++

Key: (-) No effect; (±) Minimal effect; (+) Moderate; (++) Strong; (+++) Potent [1] [6]

Dual PPARα/γ agonists (e.g., elafibranor) were designed to synergistically improve both glucose (via PPARγ) and triglycerides (via PPARα). However, clinical development encountered challenges with edema, weight gain, and cardiovascular toxicity [6]. L-796449's selectivity provided a research advantage by isolating PPARγ-mediated effects:

  • In diabetic mice, it improved insulin sensitivity comparably to rosiglitazone but without PPARα-associated reductions in apolipoprotein C-III—confirming its selectivity [1].
  • Unlike dual agonists, it lacked PPARα-driven genes (e.g., CPT1A, ACOX1) in hepatocytes, avoiding potential hepatoproliferative effects [1] [4].
  • PPARδ-selective activation showed negligible metabolic effects in early studies, further validating L-796449's mechanism as PPARγ-centric [1].

This pharmacological precision established L-796449 as a reference compound for deconvoluting PPARγ-specific pathways in metabolic diseases, providing critical insights for next-generation selective modulators like chiglitazar and lobeglitazone [6].

Properties

CAS Number

194608-80-5

Product Name

L-796449

IUPAC Name

2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid

Molecular Formula

C28H27ClO4S

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31)

InChI Key

KAPDPGZDHUCILF-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid
L 796,449
L 796449
L-796,449
L-796449
L796449

Canonical SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.